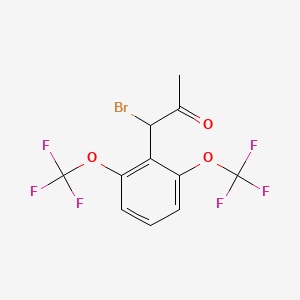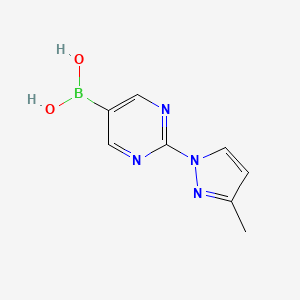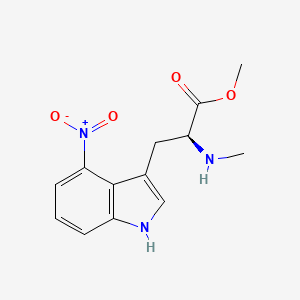
2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features an epoxy group, an isoindole core, and a butyl substituent, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- typically involves multi-step organic reactions. One possible route includes the cyclization of a suitable precursor, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the isoindole core or the epoxy group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group may yield diols, while reduction of the isoindole core may produce tetrahydroisoindole derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound can be investigated for their therapeutic potential. The presence of the epoxy group and isoindole core may contribute to interactions with biological targets, leading to the development of novel pharmaceuticals.
Industry
In materials science, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials. Its unique chemical structure can impart desirable characteristics to the final products.
作用机制
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The isoindole core may engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their behavior.
相似化合物的比较
Similar Compounds
- 4,7-Epoxy-1H-isoindole-1,3(2H)-dione derivatives with different substituents
- Isoindole-based compounds with varying degrees of saturation
- Epoxy-containing heterocycles with different core structures
Uniqueness
The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- lies in its combination of an epoxy group and an isoindole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl substituent further differentiates it from other similar compounds, potentially affecting its solubility, stability, and interactions with other molecules.
属性
CAS 编号 |
32620-88-5 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
2-butyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h4-5,7-10H,2-3,6H2,1H3 |
InChI 键 |
LJWFVGRNDAJTKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2C3C=CC(C2C1=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)




